molecular formula C18H16ClNO5S B2781195 Methyl 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate CAS No. 1448129-06-3

Methyl 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate

Cat. No. B2781195
M. Wt: 393.84
InChI Key: PHXWOJWZDQXEHF-UHFFFAOYSA-N
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Description

“Methyl 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate” is a chemical compound. It is a type of azetidine, which are building blocks for polyamines . Azetidines have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .


Synthesis Analysis

The synthesis of azetidines often involves the use of epoxides as starting materials . For example, 2-Benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine was synthesized in two steps: the first step was the nucleophilic ring-opening of 2-benzyloxirane with the primary sulfonamide (2,4,6-i Pr 3 C 6 H 2 SO 2 NH 2) .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate” is complex, containing various functional groups including a sulfonyl group, a carbonyl group, and a benzoate group.


Chemical Reactions Analysis

Azetidines are used in anionic and cationic ring-opening polymerizations . The polymerization of ring-strained nitrogen-containing monomers like azetidines can be difficult to control, but the resulting polymers have many important applications

Scientific Research Applications

Docking Studies and Crystal Structure Analysis

Research on tetrazole derivatives, including compounds with chlorophenyl and methylsulfonyl groups, involved docking studies and X-ray crystallography to understand their orientations and interactions within the active site of the cyclooxygenase-2 enzyme, indicating their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Environmental Monitoring

Methods for determining herbicides and their transformation products in environmental waters highlight the importance of monitoring chemical residues in agricultural contexts. Such methodologies are critical for assessing the environmental impact of synthetic chemicals (Laganà et al., 2002).

Inhibition of Na+/H+ Exchanger

Benzoylguanidines have been explored for their potential in treating acute myocardial infarction due to their ability to inhibit the Na+/H+ exchanger, indicating therapeutic applications in cardiovascular diseases (Baumgarth et al., 1997).

Catalysis and Organic Synthesis

Research into the trifluoromethylation of aromatic compounds using hypervalent iodine reagents showcases the development of novel catalytic processes for the synthesis of fluorinated organic molecules, which are important in medicinal chemistry (Mejía & Togni, 2012).

Microbial Degradation

Studies on the degradation of chlorimuron-ethyl by Aspergillus niger isolated from agricultural soil provide insights into bioremediation strategies for removing pesticide residues from the environment (Sharma et al., 2012).

properties

IUPAC Name

methyl 4-[3-(4-chlorophenyl)sulfonylazetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5S/c1-25-18(22)13-4-2-12(3-5-13)17(21)20-10-16(11-20)26(23,24)15-8-6-14(19)7-9-15/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXWOJWZDQXEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate

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